5H,6H,7H-Pyrrolo[2,3-B]pyrazine
Description
5H,6H,7H-Pyrrolo[2,3-B]pyrazine is a fused bicyclic heterocycle comprising a pyrrole ring fused with a pyrazine moiety. Its tautomeric forms (5H, 6H, and 7H) arise from hydrogen shifts across the nitrogen atoms (). This scaffold is notable for its electron-deficient nature, enabling interactions with kinases via hydrogen bonding and π-π stacking (). It serves as a critical pharmacophore in kinase inhibitors targeting FGFR1, Bruton’s tyrosine kinase (BTK), and ATR, with compounds like RP107 demonstrating submicromolar activation of cystic fibrosis transmembrane conductance regulator (CFTR) channels .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-8-6-5(1)7-3-4-9-6/h3-4H,1-2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKODPGBBYKAAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CN=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 5H,6H,7H-Pyrrolo[2,3-B]pyrazine. These methods include cyclization, ring annulation, cycloaddition, and direct C-H arylation . For example, thermal (non-catalytic) cyclization of pyrazinylhydrazones can lead to the formation of substituted 5H-pyrrolo[2,3-B]pyrazines .
Industrial Production Methods: This often includes the use of metal-catalyzed reactions and microwave irradiation to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 5H,6H,7H-Pyrrolo[2,3-B]pyrazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. For instance, metal-catalyzed conditions are often employed for C-H arylation reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can produce various substituted pyrrolopyrazines, which may exhibit different biological activities .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrrolo[2,3-b]pyrazine derivatives. For instance, a series of 6-amino-5H-pyrrolo[3,2-b]pyrazine derivatives were synthesized and tested against cultured human tumor cell lines. One compound exhibited significant antiproliferative activity with GI50 values of 14 nM for renal cancer (RXF 393) and 82 nM for breast cancer (BT-549) cell lines. Molecular docking studies indicated that these compounds interact effectively with cyclin-dependent kinases, which are crucial in regulating cell cycle progression and are often dysregulated in cancer .
Table 1: Antiproliferative Activity of Pyrrolo[2,3-b]pyrazine Derivatives
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| 4j | RXF 393 (Renal) | 14 |
| 4j | BT-549 (Breast) | 82 |
Kinase Inhibition
Pyrrolo[2,3-b]pyrazine derivatives have also been identified as selective inhibitors of Janus kinases (JAKs) and spleen tyrosine kinase (SYK), which play significant roles in various autoimmune and inflammatory diseases. A patent describes novel pyrrolopyrazine derivatives that selectively inhibit JAK3 and are proposed for treating conditions such as asthma and other inflammatory diseases. The ability to modulate kinase activity through small molecule inhibitors makes these compounds valuable in drug design targeting signaling pathways associated with disease states .
Table 2: Kinase Inhibition Profile of Pyrrolo[2,3-b]pyrazine Derivatives
| Compound | Target Kinase | Selectivity | Application |
|---|---|---|---|
| Compound A | JAK3 | Selective | Autoimmune diseases |
| Compound B | SYK | Selective | Inflammatory diseases |
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Another significant application of pyrrolo[2,3-b]pyrazine is its role as an FGFR inhibitor. Abnormalities in FGFR signaling are implicated in various cancers. A study discovered a new series of pyrrolo[2,3-b]pyrazine FGFR inhibitors that showed promising results in inhibiting FGFR1 activity with an enzymatic assay yielding IC50 values around 85 nM. The structural optimization of these compounds demonstrated that specific steric characteristics enhance binding affinity to the FGFR target .
Table 3: FGFR Inhibition Activity of Pyrrolo[2,3-b]pyrazine Derivatives
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound C | FGFR1 | 85 |
Cystic Fibrosis Treatment
Additionally, certain derivatives have shown potential in treating cystic fibrosis by activating the cystic fibrosis transmembrane conductance regulator (CFTR). One notable compound from the pyrrolo[2,3-b]pyrazine family demonstrated submicromolar affinity for activating CFTR channels in various epithelial cell types. This suggests that these compounds could be beneficial for patients with CF mutations that impair CFTR function .
Mechanism of Action
The mechanism of action of 5H,6H,7H-Pyrrolo[2,3-B]pyrazine involves its interaction with various molecular targets and pathways. For instance, its kinase inhibitory activity is attributed to its ability to bind to specific kinase enzymes, thereby blocking their activity . the detailed mechanisms of action for many of its biological activities are still under investigation .
Comparison with Similar Compounds
Structural and Electronic Features
Key Differences :
- Electron Deficiency: The pyrrolo[2,3-b]pyrazine core is more electron-deficient than pyrido or thieno analogs due to the absence of aromatic stabilization in the pyrrole ring .
- Binding Interactions: Sulfonyl-substituted pyrrolo[2,3-b]pyrazines (e.g., compound 46) form hydrogen bonds with kinase hinge regions (Ala564 in FGFR1), while thieno analogs rely on hydrophobic interactions .
Biological Activity
5H,6H,7H-Pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that has attracted significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a fused pyrrole and pyrazine ring structure. Its molecular formula is C₇H₈N₄, with a molecular weight of approximately 152.17 g/mol. This unique structure contributes to its biological activity profile, making it a subject of interest in pharmaceutical research.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Studies have shown that derivatives of this compound can inhibit viral replication. For instance, T-1106, a pyrazine derivative related to this compound, demonstrated significant antiviral efficacy against yellow fever virus (YFV) in animal models with minimal effective doses reported at 32 mg/kg/day .
- Antitumor Properties : Compounds derived from this compound have been evaluated for their ability to inhibit cancer cell growth. For example, bis-steroidal pyrazines derived from similar structures showed significant inhibition of human cancer cell lines .
- Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases involved in cell signaling pathways. This includes Bruton’s tyrosine kinase and focal adhesion kinase. Such interactions suggest its utility in treating diseases where these kinases are implicated .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest that it may interact with specific molecular targets within cells:
- Enzyme Interaction : The compound is believed to interact with enzymes involved in critical signaling pathways. For instance, preliminary studies indicate that it may inhibit serine/threonine kinases and other related enzymes .
- Structure-Activity Relationship (SAR) : Research into the SAR of pyrrolo[2,3-b]pyrazines has revealed that modifications to the chemical structure can enhance or diminish biological activity. This insight is crucial for developing more potent derivatives with targeted therapeutic effects .
Case Studies
- Antiviral Efficacy : A study on T-1106 demonstrated its effectiveness in improving survival rates in hamsters infected with YFV when administered post-infection. The study highlighted the compound's favorable safety profile and bioavailability .
- Cancer Cell Growth Inhibition : In vitro studies have shown that certain derivatives of pyrrolo[2,3-b]pyrazines significantly inhibited the growth of various cancer cell lines. These findings support further investigation into their potential as anticancer agents .
Data Table: Biological Activities of this compound Derivatives
| Activity Type | Compound/Derivative | Model/System | Key Findings |
|---|---|---|---|
| Antiviral | T-1106 | Hamster model | Improved survival post-YFV infection |
| Antitumor | Bis-steroidal pyrazines | Human cancer cell lines | Significant growth inhibition observed |
| Kinase Inhibition | Various derivatives | Enzymatic assays | Inhibition of Bruton’s tyrosine kinase |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing pyrrolo[2,3-b]pyrazine derivatives?
- Methodological Answer : Pyrrolo[2,3-b]pyrazine derivatives can be synthesized via multi-step reactions involving halogenation, Sonogashira coupling, and Suzuki-Miyaura cross-coupling. For example, iodinated derivatives are prepared using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in dimethyl sulfoxide (DMSO) or acetone. Subsequent coupling with alkynes (e.g., trimethylsilylacetylene) or aryl boronic acids is mediated by Pd(PPh₃)₂Cl₂/CuI catalysts under inert conditions . Modular approaches, such as domino reactions with vinyl azides, offer efficient routes to fused pyrrolopyrazine scaffolds .
Q. How can pyrrolo[2,3-b]pyrazine derivatives be characterized structurally and electronically?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. Aggregation effects in solution can be monitored via chemical shift changes .
- UV-Vis Spectroscopy : Measures π-conjugation length and electronic transitions. Absorption edges correlate with LUMO energy levels in acene-type derivatives .
- Cyclic Voltammetry (CV) : Determines redox behavior and electron affinity (n-type properties). LUMO levels are calculated from reduction potentials .
Q. What biochemical pathways are influenced by pyrrolo[2,3-b]pyrazine derivatives?
- Methodological Answer : These compounds modulate pathways such as:
- Apoptosis : Derivatives like 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine inhibit receptor-interacting protein kinase 1 (RIPK1), affecting necroptosis .
- DNA Topoisomerase Inhibition : Pyrazine-based scaffolds intercalate DNA or block enzyme activity, showing anticancer potential .
- Inflammatory Signaling : Tetramethylpyrazine analogs reduce nitric oxide (NO) production in leukocytes, suggesting anti-inflammatory mechanisms .
Advanced Research Questions
Q. How can molecular dynamics simulations improve understanding of pyrrolo[2,3-b]pyrazine reactivity?
- Methodological Answer : The multiconfiguration time-dependent Hartree (MCTDH) method models nuclear motion in all 24 vibrational modes of pyrazine derivatives. This approach accurately predicts S₁/S₂ excited-state coupling and reproduces experimental absorption spectra. Symmetry considerations are critical for realistic simulations .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of pyrrolo[2,3-b]pyrazine analogs?
- Methodological Answer :
- Electrophilic Tuning : Substituents like electron-withdrawing groups (EWGs) enhance catalytic activity in graphite-conjugated pyrazines (GCPs). A 70-fold increase in oxygen reduction rates is achieved via para-substituted phenylenediamine precursors .
- Steric Effects : Bulky tert-butyl groups in pyrene-linked derivatives suppress aggregation, improving solubility and charge transport .
- Quantum Mechanical Calculations : Density functional theory (DFT) optimizes substituent placement for target binding, as seen in p38 MAP kinase inhibitors .
Q. How do pyrrolo[2,3-b]pyrazine derivatives interact with protein targets?
- Methodological Answer : Co-crystallization studies reveal:
- Hydrogen Bonding : Pyrazine nitrogen atoms act as acceptors with backbone amides (e.g., kinase ATP-binding sites) .
- π-Interactions : Aromatic stacking with phenylalanine/tyrosine residues stabilizes ligand-receptor complexes .
- Metal Coordination : Reduced pyrazine ligands in CrCl₂(pyrazine)₂ transfer electrons to Cr(III), enabling magnetic coupling and conductivity .
Q. What computational methods predict electronic properties of pyrrolo[2,3-b]pyrazine materials?
- Methodological Answer :
- Ellipsometry : Measures dielectric constants (ε) of substrates (e.g., silver ε = 3.6 + 0.15i at 3800 Å) to model energy transfer in pyrazine-metal systems .
- CPS Theory : Calculates distance-dependent phosphorescence decay rates for pyrazine adsorbed on argon-coated silver .
- Bandgap Engineering : Molecular length inversely correlates with LUMO energy in acene-type ribbons (−3.24 eV to −3.78 eV), enabling n-type semiconductor design .
Q. How does steric/electronic modification affect stability in laboratory settings?
- Methodological Answer :
- Degradation Monitoring : HPLC tracks temporal changes in RIPK1 inhibitory activity. Stability is enhanced by hydrophobic substituents (e.g., sulfonyl groups) .
- Thermogravimetric Analysis (TGA) : Assesses thermal decomposition thresholds in conductive polymers like CrCl₂(pyrazine)₂ .
Data Contradictions and Validation
- Aggregation vs. Solubility : Longer acene-type pyrazines exhibit stronger aggregation (NMR/UV-Vis) but reduced solubility. Bulky substituents mitigate this .
- Electron Transfer Mechanisms : Cr(II)-pyrazine systems show conflicting reports on electron localization vs. delocalization. XAS and DFT clarify ligand-to-metal charge transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
